molecular formula C₄₀H₄₆LiO₁₄P B1140337 O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inos CAS No. 1792191-32-2

O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inos

Cat. No. B1140337
M. Wt: 788.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inos is a useful research compound. Its molecular formula is C₄₀H₄₆LiO₁₄P and its molecular weight is 788.7. The purity is usually 95%.
BenchChem offers high-quality O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inos including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inos} involves the protection and deprotection of various functional groups, as well as coupling reactions to form the final product.

Starting Materials
Fluorescein, Butylamine, Ethylene glycol, Triethyl orthoformate, Myo-inositol, 1,2-dibromoethane, Sodium hydride, Diisopropylamine, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, Ethyl iodide

Reaction
Fluorescein is protected with triethyl orthoformate and diisopropylamine to form O-(diisopropylamino)ethylfluorescein., The protected fluorescein is reacted with butylamine to form O-(N-butylaminoethyl)fluorescein., Ethylene glycol is protected with triethyl orthoformate and diisopropylamine to form O-(diisopropylamino)ethoxyethanol., Myo-inositol is protected with 1,2-dibromoethane and sodium hydride to form 1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol., The protected myo-inositol is reacted with ethylene glycol to form 3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]., O-(N-butylaminoethyl)fluorescein is reacted with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the activated ester., The activated ester is coupled with 3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol] to form the final product, O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inos}.

properties

IUPAC Name

lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47O14P.Li/c1-8-10-19-45-23-15-17-27-29(20-23)47-30-21-24(16-18-28(30)40(27)26-14-12-11-13-25(26)37(41)52-40)53-55(42,43)54-36-34-32(48-38(4,5)50-34)31(46-22(3)44-9-2)33-35(36)51-39(6,7)49-33;/h11-18,20-22,31-36H,8-10,19H2,1-7H3,(H,42,43);/q;+1/p-1/t22?,31?,32-,33?,34?,35+,36?,40?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZZBJUCSZDUGO-MIQHXMRQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5C6C(C(C7C5OC(O7)(C)C)OC(C)OCC)OC(O6)(C)C)C8=CC=CC=C8C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5[C@H]6C(C([C@H]7C5OC(O7)(C)C)OC(C)OCC)OC(O6)(C)C)C8=CC=CC=C8C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46LiO14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inos

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